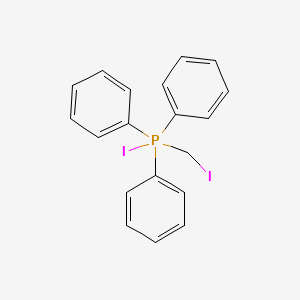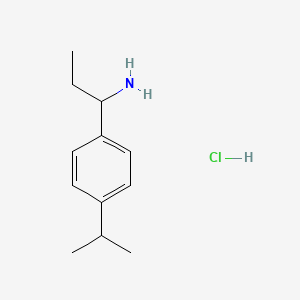
(Iodomethyl)triphenyliodophosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Iodomethyl)triphenyliodophosphorane is an organophosphorus compound with the molecular formula C19H17I2P. It is a phosphonium salt that features a triphenylphosphine group bonded to an iodomethyl group, with an additional iodine atom. This compound is known for its utility in organic synthesis, particularly in the preparation of various phosphonium salts and as a reagent in Wittig-type reactions.
準備方法
Synthetic Routes and Reaction Conditions: (Iodomethyl)triphenyliodophosphorane can be synthesized through the reaction of triphenylphosphine with iodomethane. The reaction typically involves the following steps:
- Dissolve triphenylphosphine in an appropriate solvent such as tetrahydrofuran (THF).
- Add iodomethane dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced under inert gas conditions to prevent any unwanted side reactions.
化学反応の分析
Types of Reactions: (Iodomethyl)triphenyliodophosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodomethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common.
Wittig Reactions: It is commonly used in Wittig-type reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Solvents: Typical solvents include THF, dichloromethane, and acetonitrile.
Catalysts: In some reactions, catalysts such as palladium or copper may be used to facilitate the reaction.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Wittig reactions, the major products are alkenes.
Chemistry:
Synthesis of Phosphonium Salts: this compound is used to synthesize various phosphonium salts, which are important intermediates in organic synthesis.
Wittig Reactions: It is a key reagent in Wittig reactions, which are used to form carbon-carbon double bonds.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of biologically active molecules and potential drug candidates.
Biochemical Research: It is used in biochemical research to study enzyme mechanisms and protein interactions.
Industry:
Polymer Chemistry: this compound is used in the synthesis of polymers and other advanced materials.
Catalysis: It is used as a catalyst in various industrial processes, including the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (iodomethyl)triphenyliodophosphorane involves its ability to act as a nucleophile or electrophile in chemical reactions. The iodomethyl group can be readily displaced by other nucleophiles, making it a versatile reagent in organic synthesis. The triphenylphosphine group stabilizes the compound and facilitates its reactivity.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound targets electrophilic centers in molecules, leading to the formation of new carbon-phosphorus bonds.
Wittig Reactions: It reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate.
類似化合物との比較
(Bromomethyl)triphenylphosphonium Bromide: Similar in structure but contains a bromomethyl group instead of an iodomethyl group.
(Chloromethyl)triphenylphosphonium Chloride: Contains a chloromethyl group and is used in similar types of reactions.
(Methoxymethyl)triphenylphosphonium Iodide: Contains a methoxymethyl group and is used in carbon homologation reactions.
Uniqueness: (Iodomethyl)triphenyliodophosphorane is unique due to its high reactivity and versatility in organic synthesis. The presence of the iodomethyl group makes it more reactive compared to its bromomethyl and chloromethyl counterparts, allowing for a wider range of chemical transformations.
特性
IUPAC Name |
iodo-(iodomethyl)-triphenyl-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17I2P/c20-16-22(21,17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTJQTDRKIEZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CI)(C2=CC=CC=C2)(C3=CC=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17I2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














